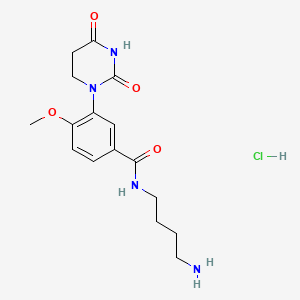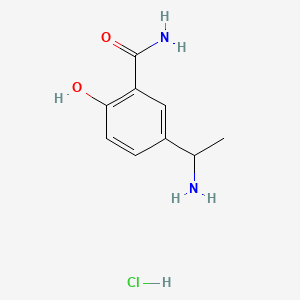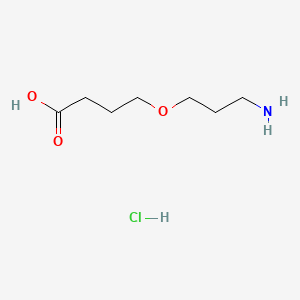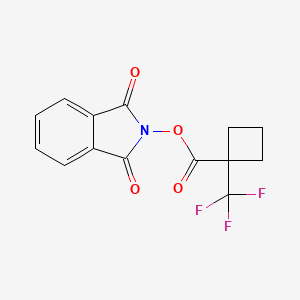
2-Cyclopropyl-2,2-dimethoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is an organic compound with the molecular formula C7H15NO2. It is a cyclopropyl derivative with two methoxy groups and an amine group attached to an ethan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable precursor, followed by the introduction of methoxy groups and the amine functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods allow for precise control over reaction parameters, such as temperature and flow rate, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2,2-dimethoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-Cyclopropyl-2,2-dimethoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, facilitating reactions with other molecules. The methoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-2,2-dimethoxyethanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclopropylamine: Lacks the methoxy groups, making it less complex.
2,2-Dimethoxyethan-1-amine: Lacks the cyclopropyl group, affecting its reactivity.
Uniqueness
2-Cyclopropyl-2,2-dimethoxyethan-1-amine is unique due to the combination of the cyclopropyl ring, methoxy groups, and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-cyclopropyl-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C7H15NO2/c1-9-7(5-8,10-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |
Clé InChI |
FMECWUZLGDGBGP-UHFFFAOYSA-N |
SMILES canonique |
COC(CN)(C1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/no-structure.png)




![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)

![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

